![molecular formula C17H19N3O2 B6012556 N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide, also known as HPEA-MPH, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mechanism of Action
The mechanism of action of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have suggested that N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide also inhibits the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide can inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to have antioxidant and anti-inflammatory properties. In addition, N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity against various cancer cell lines. However, N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide. One direction is to further investigate the mechanism of action of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide to better understand its anticancer activity. Another direction is to explore the potential applications of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide in other fields such as agriculture and environmental science. Additionally, studies can be conducted to optimize the synthesis method of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide to improve its efficacy and water solubility. Overall, N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has shown great potential as a novel chemical compound with various applications in scientific research.
Synthesis Methods
N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized through the reaction between 2-hydroxyacetophenone and 4-methylphenylhydrazine in the presence of acetic acid and ethanol. The product is then purified using recrystallization and characterized using various spectroscopic techniques such as IR and NMR.
Scientific Research Applications
N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. One of the most promising applications of N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is in the field of cancer research. Studies have shown that N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-7-9-14(10-8-12)18-11-17(22)20-19-13(2)15-5-3-4-6-16(15)21/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHYULPHVTKDG-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(/C)\C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2-(4-methylanilino)acetamide |
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